methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a complex organic compound belonging to the class of benzo[b][1,4]thiazines This compound is characterized by the presence of a fluorine atom, a phenyl group, and a carboxylate ester functional group
Mechanism of Action
Target of Action
Methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide, also known as methyl 6-fluoro-1,1-dioxo-4-phenyl-4H-1lambda6,4-benzothiazine-2-carboxylate, is a compound that primarily targets KATP channels . These channels play a crucial role in regulating the release of insulin from pancreatic beta cells .
Mode of Action
The compound interacts with its targets, the KATP channels, by acting as an activator . This interaction results in the opening of these channels, which leads to the hyperpolarization of the cell membrane and inhibition of insulin release .
Biochemical Pathways
The activation of KATP channels by this compound affects the insulin signaling pathway . This can have downstream effects on glucose metabolism, impacting processes like glycolysis and gluconeogenesis .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of insulin release from pancreatic beta cells . This can result in increased blood glucose levels, making the compound potentially useful in the treatment of conditions like hypoglycemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with a fluorinated benzaldehyde derivative, followed by cyclization and esterification steps. The reaction conditions often include the use of catalysts such as copper(I) iodide or iron(III) fluoride, and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and biological properties, making them useful for further research and applications .
Scientific Research Applications
Methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide include:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
2,4-Disubstituted thiazoles: These compounds have shown antimicrobial and anticancer activities.
Indole derivatives: Widely studied for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom and phenyl group contribute to its stability and reactivity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 6-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4S/c1-22-16(19)15-10-18(12-5-3-2-4-6-12)13-9-11(17)7-8-14(13)23(15,20)21/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBOPCHKQYMJON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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